2-(4-methyl-1-piperazinyl)Cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-1-piperazinyl)Cyclopentanamine is a heterocyclic organic compound . It has a molecular weight of 183.293840 g/mol and a molecular formula of C10H21N3 . The IUPAC name for this compound is 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-methyl-1-piperazinyl)Cyclopentanamine, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(4-methyl-1-piperazinyl)Cyclopentanamine is represented by the canonical SMILES string: CN1CCN(CC1)C2CCCC2N . The InChI Key for this compound is RTMLKPUYZYOPKA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-methyl-1-piperazinyl)Cyclopentanamine has a molecular weight of 183.293840 g/mol and a molecular formula of C10H21N3 . It has 3 H-Bond acceptors and 1 H-Bond donor .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- Venetoclax Metabolism : Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes hepatic metabolism where approximately 33% of the administered dose is recovered as the parent drug and its metabolites in feces. One of the metabolites, formed by enzymatic oxidation and sulfation, represents a significant proportion of drug-related material in circulation, highlighting the complex metabolic pathways involved in the disposition of compounds related to "2-(4-methyl-1-piperazinyl)Cyclopentanamine" in humans (Liu et al., 2017).
Pharmacological Studies and Drug Development
- CPT-11 (Irinotecan) Pharmacology : CPT-11, a topoisomerase I inhibitor and a semisynthetic analogue of camptothecin, demonstrates the role of "2-(4-methyl-1-piperazinyl)Cyclopentanamine" related compounds in cancer treatment. The study discusses its pharmacokinetics, including its rapid metabolism to more polar compounds, and the pharmacological rationale behind its dosing regimen for effective therapeutic outcomes in oncology (Rowinsky et al., 1994).
Receptor Occupancy and Drug Efficacy
- 5-HT1A Receptor Antagonist Study : Research on a novel, selective 5-HT1A antagonist highlights the scientific interest in compounds related to "2-(4-methyl-1-piperazinyl)Cyclopentanamine" for the treatment of anxiety and mood disorders. This study uses positron emission tomography (PET) to assess the receptor occupancy in the human brain, demonstrating the compound's potential in psychiatric disorder management (Pike et al., 1996).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-methylpiperazin-1-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-4-2-3-9(10)11/h9-10H,2-8,11H2,1H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMLKPUYZYOPKA-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1-piperazinyl)Cyclopentanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.